molecular formula C15H10ClN3O3S B10863943 2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B10863943
M. Wt: 347.8 g/mol
InChI Key: IRZPDYGEGYGNAE-UHFFFAOYSA-N
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Description

2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring:

    Chlorination: The benzoic acid moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The triazole intermediate is then coupled with the chlorinated benzoic acid under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The chlorine atom on the benzoic acid moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like DMF or DMSO.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and hydroxyphenyl group are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the triazole ring is particularly significant due to its known pharmacophoric properties.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-[3-(2-hydroxyphenyl)-4H-1,2,4-triazol-4-yl]benzoic acid: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    2-chloro-5-[3-(4-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid: The position of the hydroxy group is different, potentially altering its interaction with biological targets.

    2-chloro-5-[3-(2-hydroxyphenyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzoic acid: The presence of a methyl group instead of a sulfanyl group can significantly change its chemical properties and applications.

Uniqueness

The presence of both the hydroxyphenyl and sulfanyl groups in 2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid makes it unique. These functional groups provide a combination of reactivity and potential biological activity that is not commonly found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C15H10ClN3O3S/c16-11-6-5-8(7-10(11)14(21)22)19-13(17-18-15(19)23)9-3-1-2-4-12(9)20/h1-7,20H,(H,18,23)(H,21,22)

InChI Key

IRZPDYGEGYGNAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O)O

Origin of Product

United States

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